
4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products, including some pharmaceuticals . The molecule also contains a 3,5-dimethylphenyl group attached to an amino group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The 3,5-dimethylphenylamino group would be attached to the 4-position of the chromen-2-one core .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The chromen-2-one core could potentially undergo electrophilic aromatic substitution reactions, while the amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound's crystal structure and its derivatives have been analyzed to understand molecular interactions and arrangements. For example, a study of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, reveals insights into its crystallization and molecular bonding, aiding in the comprehension of its physical properties and potential applications in material science (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of compounds containing 4-hydroxycoumarin, a core component of the specified chemical, has been conducted. This research is critical in developing new methods for synthesizing related compounds, which can have various applications in chemical and pharmaceutical industries. For instance, the study of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate N,N-dimethylformamide solvate explores its synthesis and the interactions within its crystal structure, which is essential for developing new drugs or materials (Shi, Wu, Zhuang, & Zhang, 2005).
Metabolism Studies
The metabolism of compounds structurally related to 4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one in biological systems is a significant area of study. Understanding how these compounds metabolize can inform their potential therapeutic uses and safety profiles. For instance, a study on KR-31831, a novel antiangiogenic agent containing a similar chromene structure, investigated its metabolism in rats, providing insights critical for drug development and pharmacokinetics (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).
Apoptosis Induction in Cancer Research
Compounds with the chromene structure have been studied for their potential to induce apoptosis in cancer cells. This research is pivotal in developing new anticancer therapies. A study on 4-aryl-4H-chromenes, for example, identified them as potent apoptosis inducers, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).
Biological Screening
The biological activities of chromene derivatives are explored to identify their potential as therapeutic agents. Research in this area focuses on assessing their cytotoxic and bactericidal properties. The study on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and its derivatives provides valuable insights into their potential biological activities (Khan et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-4-12(2)6-15(5-11)20-10-14-8-19(22)23-18-7-13(3)17(21)9-16(14)18/h4-9,20-21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARCFTKWIFVQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)
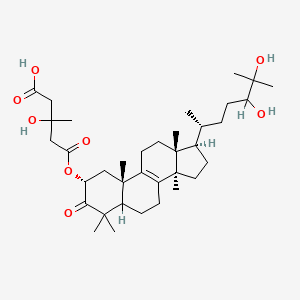
![4,7,8-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2644469.png)
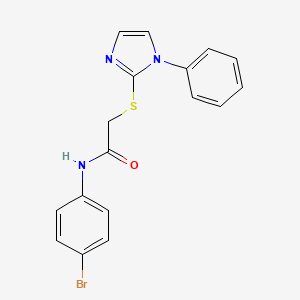
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one](/img/structure/B2644472.png)
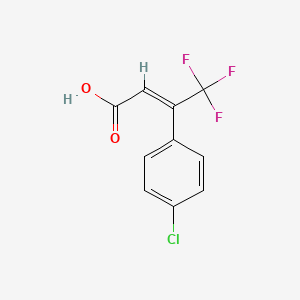

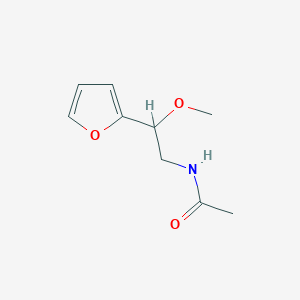
![3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/no-structure.png)
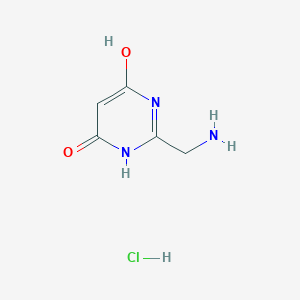
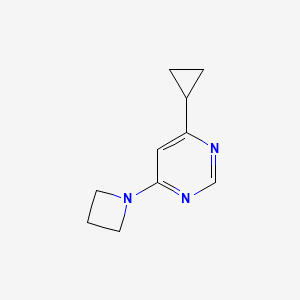
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2644486.png)
![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)
